molecular formula C15H24N4O2 B2573891 1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea CAS No. 1396856-15-7

1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea

Cat. No.: B2573891
CAS No.: 1396856-15-7
M. Wt: 292.383
InChI Key: WICFFRQRKXDIPO-UHFFFAOYSA-N
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Description

1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, an oxadiazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The oxadiazole intermediate is then reacted with cyclohexyl derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired bond.

    Introduction of the Propylurea Moiety: The final step involves the reaction of the cyclohexyl-oxadiazole intermediate with propyl isocyanate under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial-scale production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the urea moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ureas or oxadiazoles.

Scientific Research Applications

1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Catalytic Action: In industrial applications, it may act as a catalyst by providing an active site for chemical reactions, thereby increasing reaction rates and selectivity.

Comparison with Similar Compounds

  • 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
  • N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]isonicotinamide

Comparison: Compared to these similar compounds, 1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea is unique due to the presence of the propylurea moiety, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

IUPAC Name

1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-2-10-16-14(20)18-15(8-4-3-5-9-15)13-17-12(19-21-13)11-6-7-11/h11H,2-10H2,1H3,(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICFFRQRKXDIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1(CCCCC1)C2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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